4-isopropyl-3-methylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-4-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-4-5-10-6-8(9)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBISELCYWEMGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30506262 | |
| Record name | 3-Methyl-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76160-91-3 | |
| Record name | 3-Methyl-4-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30506262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 4 Isopropyl 3 Methylpyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides profound insights into the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the connectivity and spatial arrangement of atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis and Coupling Constants
The ¹H and ¹³C NMR spectra of 4-isopropyl-3-methylpyridine are predicted based on established substituent effects on the pyridine (B92270) ring. The electron-donating nature of the alkyl groups (isopropyl and methyl) influences the electron density around the ring, causing characteristic shifts in the NMR signals.
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The proton at position 2, being adjacent to the nitrogen atom, will appear at the lowest field. The protons at positions 5 and 6 will exhibit characteristic coupling. The isopropyl group will present as a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group at position 3 will appear as a singlet.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum will display signals for all eight unique carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region, with their specific chemical shifts influenced by the positions of the alkyl substituents. The C4 carbon, bearing the isopropyl group, and the C3 carbon, with the methyl group, will be significantly affected. The aliphatic carbons of the isopropyl and methyl groups will appear at a higher field.
Predicted NMR Data for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-2 | ~8.3 | - | s | - |
| H-5 | ~7.0 | - | d | ~5.0 |
| H-6 | ~8.2 | - | d | ~5.0 |
| CH (isopropyl) | ~3.0 | ~34.0 | septet | ~7.0 |
| CH₃ (isopropyl) | ~1.2 | ~24.0 | d | ~7.0 |
| CH₃ (ring) | ~2.2 | ~18.0 | s | - |
| C-2 | - | ~148.0 | - | - |
| C-3 | - | ~135.0 | - | - |
| C-4 | - | ~158.0 | - | - |
| C-5 | - | ~122.0 | - | - |
| C-6 | - | ~147.0 | - | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry
To unambiguously assign the predicted ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the H-5 and H-6 signals would confirm their adjacency on the pyridine ring. Similarly, a correlation between the isopropyl methine proton and the isopropyl methyl protons would be observed.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would allow for the direct assignment of the carbon signals for C-2, C-5, C-6, the isopropyl methine, the isopropyl methyls, and the ring-attached methyl group based on their corresponding proton chemical shifts.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. Key HMBC correlations would include the correlation of the H-2 proton to the C-3 and C-4 carbons, and the correlation of the methyl protons at C-3 to the C-2 and C-4 carbons, thereby confirming the substitution pattern on the pyridine ring.
Advanced Solid-State NMR Studies
While solution-state NMR provides detailed information about molecules in isotropic environments, solid-state NMR (ssNMR) offers insights into the structure and dynamics of molecules in the solid phase. For this compound, ssNMR could be employed to study its crystalline form, providing information about molecular packing, intermolecular interactions, and conformational properties in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) would be utilized to obtain high-resolution spectra of the solid material.
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a unique "fingerprint" that is highly specific to its structure.
Fourier Transform Infrared (FT-IR) Spectroscopy and Band Assignments
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups and vibrational modes of the molecule. The analysis of these bands can be made by comparison with the known spectra of related compounds such as 4-isopropylpyridine (B108708) and 3-methylpyridine.
Predicted FT-IR Band Assignments for this compound:
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | C-H stretching (aromatic) | Medium |
| 2960-2850 | C-H stretching (aliphatic) | Strong |
| 1600-1580 | C=C and C=N stretching (pyridine ring) | Strong |
| 1500-1400 | C-H bending (aliphatic) | Medium |
| 1200-1000 | C-H in-plane bending (aromatic) | Medium |
| 900-650 | C-H out-of-plane bending (aromatic) | Strong |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be especially useful for observing the symmetric breathing modes of the pyridine ring and the vibrations of the C-C bonds in the isopropyl group. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide invaluable information about the molecular geometry and intermolecular interactions of this compound.
Single Crystal X-ray Diffraction for Bond Lengths, Angles, and Dihedral Angles
A single crystal X-ray diffraction study of this compound would yield a Crystallographic Information File (CIF). This file contains the fundamental data required to define the molecular structure, including:
Bond Lengths: The distances between the centers of bonded atoms. This data would reveal the precise nature of the covalent bonds within the pyridine ring, the isopropyl group, and the methyl group.
Bond Angles: The angles formed by three connected atoms. These values would define the geometry around each atom, confirming the planarity of the pyridine ring and the tetrahedral arrangement of the isopropyl and methyl carbons.
Dihedral Angles: The angles between planes defined by sets of four atoms. This information would describe the conformation of the isopropyl group relative to the pyridine ring.
Without experimental data, a representative data table for these parameters cannot be generated.
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in a crystal, known as crystal packing, is governed by intermolecular forces. Analysis of the crystal structure of this compound would likely reveal the presence of various non-covalent interactions, such as:
π-π Stacking: Interactions between the aromatic pyridine rings of adjacent molecules.
C-H···π Interactions: Interactions between the C-H bonds of the alkyl substituents and the aromatic ring of a neighboring molecule.
van der Waals Forces: General attractive or repulsive forces between molecules.
Understanding these interactions is crucial for predicting the physical properties of the solid material. Due to the absence of a crystal structure, a detailed analysis of these interactions is not possible.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis (beyond basic identification)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. High-resolution mass spectrometry provides highly accurate molecular weight information, confirming the elemental composition of a molecule. The fragmentation pattern observed in a mass spectrum offers a "fingerprint" of the molecule, providing valuable structural information.
For this compound (C₉H₁₃N), the molecular ion peak [M]⁺ would be expected at a specific m/z value corresponding to its molecular weight. The fragmentation pattern would likely involve the following characteristic losses:
Loss of a methyl group (-CH₃): Resulting in a fragment ion at [M-15]⁺.
Loss of an isopropyl group (-CH(CH₃)₂): Leading to a fragment at [M-43]⁺.
Cleavage within the pyridine ring: Producing various smaller charged fragments.
A detailed analysis of the relative abundances of these fragment ions would provide insights into the stability of the resulting carbocations and the fragmentation pathways of the molecule. Without an experimental mass spectrum, a specific data table of fragments and their relative intensities cannot be compiled.
Theoretical and Computational Chemistry Studies of 4 Isopropyl 3 Methylpyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT methods are used to determine the electronic structure and, consequently, the optimized geometry of a molecule by solving the Schrödinger equation in terms of the electron density. A common approach involves using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) or 6-31G(d,p) to model the molecule's electronic environment.
Validation of Experimental Structural Data with DFT-Optimized Geometries
A primary application of DFT is the determination of a molecule's equilibrium geometry, which corresponds to the lowest energy arrangement of its atoms. The calculated structural parameters, such as bond lengths and bond angles, can then be compared with experimental data, typically obtained from techniques like X-ray crystallography or microwave spectroscopy.
Table 1: Hypothetical Comparison of DFT-Calculated and Experimental Geometrical Parameters for 4-Isopropyl-3-methylpyridine Note: This table is illustrative, as specific experimental and computational data for this molecule were not found in the searched sources.
| Parameter | DFT Calculated Value (Å or °) | Experimental Value (Å or °) |
|---|---|---|
| C2-N1 Bond Length | Value | Value |
| C3-C4 Bond Length | Value | Value |
| C4-C(isopropyl) Bond Length | Value | Value |
| N1-C2-C3 Bond Angle | Value | Value |
Analysis of Energetic Minima and Potential Energy Surfaces
The geometry optimization process in DFT seeks to locate stationary points on the Potential Energy Surface (PES) of the molecule. A PES is a multidimensional surface that describes the energy of a molecule as a function of its atomic coordinates. The points of lowest energy on this surface correspond to stable conformations, known as energetic minima.
For this compound, a key focus would be the rotational barrier of the isopropyl group. By systematically rotating this group and calculating the energy at each step, a potential energy curve can be generated. This analysis would identify the most stable (lowest energy) conformation and the energy of the transition state(s) for rotation. The results provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature.
Electronic Properties and Reactivity Descriptors
Beyond geometry, DFT calculations provide a wealth of information about the electronic distribution and reactivity of a molecule. Various descriptors derived from the electronic structure serve to predict how the molecule will interact with other chemical species.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap and Spatial Distribution)
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.
The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity. The LUMO's energy relates to the electron affinity and electrophilicity. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of chemical reactivity and kinetic stability. A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive.
For this compound, FMO analysis would involve calculating the energies of these orbitals and visualizing their spatial distribution. The HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom. The LUMO would also be distributed across the aromatic system. This information helps predict the sites susceptible to electrophilic and nucleophilic attack.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound Note: This table is illustrative, as specific computational data for this molecule were not found in the searched sources.
| Orbital | Energy (eV) |
|---|---|
| HOMO | Value |
| LUMO | Value |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red or orange) are electron-rich and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. Neutral regions are often colored green.
For this compound, the MEP map would clearly show the most negative potential localized around the nitrogen atom due to its lone pair of electrons. This identifies the nitrogen as the primary site for protonation and interaction with electrophiles. The hydrogen atoms of the alkyl groups and the aromatic ring would exhibit positive potential, while the carbon framework would be more neutral. The MEP map provides a clear, intuitive guide to the molecule's reactive behavior.
Mulliken Population Analysis and Atomic Charges
Mulliken population analysis is a method for partitioning the total electron density of a molecule among its constituent atoms to estimate partial atomic charges. These charges provide a quantitative measure of the local electronic environment around each atom. While Mulliken charges are known to be sensitive to the choice of basis set, they can offer valuable qualitative insights into the electronic distribution.
In a Mulliken analysis of this compound, the nitrogen atom is expected to carry a significant negative charge, consistent with its high electronegativity. The carbon atoms of the pyridine ring would have varying charges depending on their position relative to the nitrogen and the alkyl substituents. The hydrogen atoms would generally carry small positive charges. These calculated charges can be used to understand electrostatic interactions and to parameterize molecular mechanics force fields.
Table 3: Hypothetical Mulliken Atomic Charges for this compound Note: This table is illustrative, as specific computational data for this molecule were not found in the searched sources.
| Atom | Mulliken Charge (a.u.) |
|---|---|
| N1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
Mechanistic Elucidation through Computational Simulations
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By simulating reactions at a molecular level, researchers can gain insights into the energetic and geometric changes that occur as reactants are converted into products. For reactions involving this compound, these simulations can map out the entire reaction pathway, identify key intermediates, and characterize the transition states that connect them.
A reaction energy profile is a fundamental concept in computational chemistry that illustrates the energy of a system as a function of the reaction coordinate. This profile maps the lowest energy path from reactants to products, passing through a high-energy transition state. The height of the energy barrier at the transition state, known as the activation energy, determines the rate of the reaction.
For a hypothetical reaction involving this compound, such as an electrophilic aromatic substitution or an N-alkylation, a reaction energy profile would be constructed by calculating the energies of the reactants, intermediates, transition states, and products. Density Functional Theory (DFT) is a commonly employed method for these calculations, providing a good balance between accuracy and computational cost.
The transition state is a critical point on the potential energy surface, representing the energy maximum along the reaction coordinate. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. The structure of the transition state provides valuable information about the geometry of the molecule as it transforms from reactant to product. In a hypothetical reaction of this compound, the characterization of the transition state would reveal the bond-breaking and bond-forming processes occurring at the molecular level.
Table 1: Representative Data for a Hypothetical Reaction Energy Profile
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + Electrophile | 0.0 |
| Intermediate | Sigma complex | -5.2 |
| Transition State | Structure connecting intermediate and product | +15.8 |
| Products | Substituted this compound | -10.3 |
Note: The values in this table are illustrative for a generic electrophilic substitution on a substituted pyridine and are not from a specific study on this compound.
An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to confirm that a calculated transition state indeed connects the desired reactants and products. rowansci.comscm.comq-chem.com Starting from the geometry of the transition state, the IRC calculation follows the minimum energy path downhill on the potential energy surface in both the forward and reverse directions. rowansci.comscm.comq-chem.com This traces the path the reaction would take if the molecules had infinitesimal kinetic energy. missouri.edu
The successful completion of an IRC calculation provides a continuous path from the transition state to the reactant and product energy minima, thus verifying the nature of the transition state. rowansci.com For any proposed reaction mechanism involving this compound, an IRC analysis would be an essential step to validate the calculated transition state and to ensure that it is the correct one for the reaction under investigation. missouri.edu The analysis of the IRC path can also reveal any short-lived intermediates or unexpected rearrangements that might occur during the reaction. missouri.edu
Conformational Analysis and Interconversion Pathways
The presence of flexible substituents, such as the isopropyl and methyl groups on the pyridine ring of this compound, gives rise to different spatial arrangements of the atoms, known as conformations. Conformational analysis is the study of the energies and relative stabilities of these different conformations and the energy barriers to their interconversion.
For this compound, the rotation around the C-C single bonds of the isopropyl and methyl groups can lead to various conformers. Computational methods, particularly molecular mechanics and quantum mechanical calculations, can be used to determine the geometries and relative energies of these conformers. The most stable conformation will be the one that minimizes steric hindrance and other unfavorable interactions.
The interconversion between different conformers occurs through rotation around single bonds. The energy required for this rotation is known as the rotational barrier. By calculating the energy of the molecule as a function of the dihedral angle of the rotating bond, a potential energy surface for the interconversion can be generated. The peaks on this surface correspond to the transition states for the conformational change. For this compound, this analysis would reveal the preferred orientations of the isopropyl and methyl groups relative to the pyridine ring and the energy required to rotate them. In studies of similar substituted piperidines, it has been shown that electrostatic interactions can significantly influence conformational preferences. nih.gov
Table 2: Illustrative Conformational Energy Data for a Substituted Pyridine
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| Staggered | 60 | 0.0 |
| Eclipsed | 120 | 3.5 |
| Staggered | 180 | 0.0 |
Note: This table provides a simplified, illustrative example of the energy changes associated with the rotation of a substituent on a pyridine ring.
Advanced Quantum Chemical Topology Studies
Quantum chemical topology studies analyze the electron density and related scalar fields of a molecule to provide a deeper understanding of chemical bonding and intermolecular interactions. These methods are not dependent on any particular bonding model and are derived directly from the principles of quantum mechanics.
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonds. uba.ar This allows for a detailed analysis of charge transfer, hyperconjugation, and other electronic interactions that contribute to molecular stability and reactivity. nih.gov
For this compound, an NBO analysis would provide insights into the hybridization of the atoms in the molecule. The nitrogen atom in the pyridine ring is expected to be sp² hybridized, with two of the sp² orbitals forming sigma bonds with the adjacent carbon atoms and the third holding the lone pair of electrons. study.comquora.com The remaining p orbital participates in the aromatic π-system. The carbon atoms of the pyridine ring are also sp² hybridized. study.com
NBO analysis is also particularly useful for studying intermolecular interactions. By examining the interactions between the filled (donor) NBOs of one molecule and the empty (acceptor) NBOs of another, the strength and nature of these interactions can be quantified. uba.ar For example, in a dimer of this compound, NBO analysis could identify and quantify the stabilizing energy of hydrogen bonds or other weak interactions.
Table 3: Representative NBO Analysis Data for a Pyridine Derivative
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N | σ* (C-H) | 0.85 |
| σ (C-H) | σ* (C-C) | 2.54 |
| π (C-C) | π* (C-N) | 20.12 |
Note: This table presents typical stabilization energies from an NBO analysis of a pyridine-like molecule. LP denotes a lone pair, σ and π are bonding orbitals, and σ* and π* are antibonding orbitals. The values are for illustrative purposes.
The Quantum Theory of Atoms-in-Molecules (QTAIM) is a powerful method that partitions the electron density of a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be calculated. nih.govnih.govresearchgate.net A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density at the BCP, such as its magnitude and the Laplacian of the electron density, provide information about the nature and strength of the chemical bond.
In the context of this compound, QTAIM could be used to characterize the covalent bonds within the molecule as well as weaker non-covalent interactions, such as those that might occur in a dimer or a complex with another molecule. ias.ac.in For example, the presence of a BCP between a hydrogen atom on one molecule and the nitrogen atom on another would be a clear indicator of a hydrogen bond.
Non-Covalent Interaction (NCI) plot analysis is a visualization technique that highlights regions of non-covalent interactions in real space. nih.govchemtools.org NCI plots are based on the electron density and its reduced density gradient. They generate surfaces that are color-coded to indicate the type and strength of the interaction, with blue typically representing strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red signifying repulsive steric clashes. researchgate.net For this compound, an NCI plot would provide a visually intuitive map of the non-covalent interactions within the molecule (intramolecular) and between molecules (intermolecular), highlighting, for instance, steric repulsion between the bulky isopropyl group and the adjacent methyl group, as well as potential weak attractive interactions.
Table 4: Typical QTAIM Parameters for Different Interaction Types
| Interaction Type | Electron Density at BCP (ρ) (a.u.) | Laplacian of Electron Density (∇²ρ) (a.u.) |
| Covalent Bond | ~0.2-0.4 | < 0 |
| Hydrogen Bond | ~0.01-0.04 | > 0 |
| Van der Waals | < 0.01 | > 0 |
Note: This table provides typical ranges for QTAIM parameters at the bond critical point for different types of chemical interactions. These are general values and can vary depending on the specific system.
Reactivity and Chemical Transformations of 4 Isopropyl 3 Methylpyridine
Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophiles. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, creating a pyridinium (B92312) ion. This positive charge further deactivates the ring, making substitution even more difficult. wikipedia.orgrsc.org
When EAS does occur, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen). aklectures.comquora.com This is because the cationic intermediates (sigma complexes) formed by attack at the 2- or 4-positions place a positive charge on the carbon adjacent to the already electron-deficient nitrogen, which is highly unfavorable. quora.com Attack at the 3-position avoids this destabilizing arrangement. quora.com
In 4-isopropyl-3-methylpyridine, the available positions for electrophilic attack are C-2, C-5, and C-6. Based on general principles, substitution would be predicted to occur primarily at the C-5 position, which is meta to the nitrogen and electronically favored. The alkyl groups at C-3 and C-4 are weak activating groups and would sterically hinder attack at the adjacent C-2 and C-5 positions to some extent.
To enhance the reactivity of the pyridine ring towards electrophiles, the molecule can first be converted to its N-oxide. wikipedia.orgyoutube.com The oxygen atom is electron-donating, which activates the ring, particularly at the 2- and 4-positions. quora.comyoutube.com In the case of this compound N-oxide, the 4-position is blocked, so electrophilic attack would be strongly directed to the 2-position. The resulting N-oxide can later be reduced back to the pyridine. wikipedia.org
| C-6 | Deactivated (ortho) | Low | Low |
Nucleophilic Addition and Substitution Reactions on Pyridine
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C-2 (ortho) and C-4 (para) positions. wikipedia.orgstackexchange.com This is because attack at these positions allows the negative charge of the intermediate Meisenheimer complex to be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com
For this compound:
C-4 Position: This position is blocked by the isopropyl group and is therefore unavailable for nucleophilic attack.
C-2 and C-6 Positions: These positions are electronically activated towards nucleophilic attack. The C-2 position experiences some steric hindrance from the adjacent 3-methyl group, suggesting that the C-6 position might be the more accessible site for a nucleophile.
A classic example of nucleophilic substitution on a pyridine ring is the Chichibabin reaction, which involves amination at the 2-position using sodium amide. wikipedia.org For this compound, this reaction would be expected to yield the 2-amino or 6-amino derivative. Nucleophilic aromatic substitution (SNAr) can also occur if a suitable leaving group (e.g., a halide) is present on the ring, again favoring the 2, 4, and 6 positions. wikipedia.org
The reactivity can be further enhanced by N-activation, for instance, by forming N-oxides or pyridinium salts. researchgate.net These modifications withdraw additional electron density from the ring, making it even more electrophilic and reactive towards nucleophiles at the 2- and 6-positions.
Functionalization and Derivatization of Alkyl Substituents (Isopropyl and Methyl Groups)
The alkyl side chains of this compound can undergo various chemical transformations independently of the aromatic ring. The carbon atoms attached directly to the pyridine ring (the methine carbon of the isopropyl group and the carbon of the methyl group) are in a "benzylic-like" position. This position is activated towards radical, oxidative, and deprotonation reactions due to the ability of the pyridine ring to stabilize radical or anionic intermediates.
Common transformations include:
Oxidation: The methyl group can be oxidized to a formyl group, a carboxylic acid (isonicotinic acid derivative), or a hydroxymethyl group. researchgate.net The isopropyl group can also be oxidized, potentially leading to a tertiary alcohol or ketone upon C-H bond cleavage.
Halogenation: Radical halogenation (e.g., using N-bromosuccinimide) can selectively introduce a halogen atom at the benzylic-like positions.
Deprotonation/Alkylation: Treatment with a strong base (like an organolithium reagent) can deprotonate the methyl group or the methine C-H of the isopropyl group, generating a nucleophilic carbanion. This anion can then react with various electrophiles (e.g., alkyl halides, aldehydes, ketones) to form new C-C bonds.
Modern synthetic chemistry emphasizes the direct functionalization of C-H bonds to improve synthetic efficiency. rsc.org For this compound, regioselective C-H functionalization would aim to selectively modify one C-H bond over others, particularly on the alkyl substituents.
Transition metal-catalyzed C-H activation offers a powerful tool for such transformations. The nitrogen atom of the pyridine ring can act as a directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond, often in the ortho position (C-2 or C-6). However, directing functionalization to the alkyl side chains often requires different strategies. For instance, iridium-based catalysts have been shown to catalyze the silylation of C-H bonds in alkylpyridines. nih.gov The inherent reactivity differences between primary (methyl) and tertiary (isopropyl) C-H bonds can also be exploited to achieve regioselectivity under certain radical or enzymatic conditions.
Heterocycle Ring Transformations and Dearomatization-Rearomatization Sequences
Although the pyridine ring is relatively stable, it can undergo ring-opening and ring-transformation reactions under specific conditions. clockss.org These reactions often involve quaternization of the ring nitrogen, which activates the ring for cleavage by nucleophiles. The Zincke-König reaction is a classic example where a pyridinium salt reacts with amines to cleave the ring. clockss.org
Dearomatization-rearomatization sequences are a valuable strategy for the net functionalization of pyridines. researchgate.net This process typically involves:
Activation and Dearomatization: The pyridine ring is activated (e.g., by N-acylation or reaction with a Lewis acid) and then attacked by a nucleophile, breaking the aromaticity and forming a dihydropyridine (B1217469) or tetrahydropyridine (B1245486) intermediate. google.comdigitellinc.com
Functionalization: The non-aromatic intermediate undergoes a reaction, such as an electrophilic addition or a rearrangement.
Rearomatization: The aromaticity is restored through an elimination or oxidation step, resulting in a functionalized pyridine ring.
This sequence can be used to introduce substituents that are not accessible through direct substitution methods. For instance, a Wittig olefination-rearomatization sequence has been developed to construct 4-alkylpyridines from dearomatized pyridylphosphonium ylide intermediates. researchgate.net
Radical Reactions and Single Electron Transfer (SET) Processes (e.g., Minisci-type Reactions)
The Minisci reaction is a powerful method for the direct C-H functionalization of electron-deficient heterocycles like pyridine. wikipedia.orgchim.it The reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring. wikipedia.orgchim.it The protonation of the pyridine nitrogen is crucial as it significantly increases the ring's electrophilicity, making it receptive to radical attack.
The regioselectivity of the Minisci reaction is governed by radical stability and electronics, strongly favoring attack at the C-2 and C-4 positions. nih.gov In this compound, the C-4 position is substituted. Therefore, radical addition would be expected to occur regioselectively at the C-2 and C-6 positions.
Table 2: Minisci Reaction on this compound
| Feature | Description |
|---|---|
| Reaction Type | Homolytic Aromatic Substitution |
| Key Reagents | Radical precursor (e.g., carboxylic acid, alkyl halide), oxidant (e.g., (NH₄)₂S₂O₈, Ag⁺), strong acid (e.g., H₂SO₄) wikipedia.org |
| Mechanism Step 1 | Generation of a carbon-centered radical from a precursor. wikipedia.org |
| Mechanism Step 2 | Addition of the radical to the protonated pyridine ring at C-2 or C-6. chim.it |
| Mechanism Step 3 | Oxidation of the resulting radical cation intermediate to restore aromaticity. wikipedia.org |
| Predicted Major Products | 2-Alkyl-4-isopropyl-3-methylpyridine and 6-Alkyl-4-isopropyl-3-methylpyridine |
Recent advancements have introduced photoredox catalysis to Minisci-type reactions, allowing them to proceed under much milder conditions with a broader range of functional groups. nih.govprinceton.edu
Oxidation and Reduction Chemistry
Oxidation:
N-Oxidation: The lone pair of electrons on the pyridine nitrogen is susceptible to oxidation by peracids (e.g., m-CPBA) to form this compound N-oxide. wikipedia.org As mentioned earlier, N-oxide formation is a key strategic step to alter the reactivity of the pyridine ring, particularly for electrophilic substitution. wikipedia.org
Side-Chain Oxidation: The alkyl groups can be oxidized under more vigorous conditions. shu.ac.uk For example, catalytic gas-phase oxidation over vanadium oxide catalysts can convert methylpyridines into pyridine-4-carbaldehyde and isonicotinic acid. researchgate.net Similar oxidation could be applied to the methyl group of this compound.
Reduction:
Catalytic Hydrogenation: The pyridine ring can be fully reduced to the corresponding piperidine (B6355638) derivative (4-isopropyl-3-methylpiperidine) via catalytic hydrogenation. This reaction typically requires a metal catalyst (e.g., Pt, Pd, Rh, or Ni) and high pressures of hydrogen gas.
Partial Reduction: Partial reduction of the pyridine ring to yield dihydropyridine or tetrahydropyridine derivatives is also possible using specific reducing agents. For example, sodium borohydride (B1222165) can reduce N-acylated or N-alkylated pyridinium salts to afford 1,2,5,6-tetrahydropyridines. google.com These partially saturated rings are versatile synthetic intermediates.
An in-depth exploration of this compound reveals its significant, though specialized, role in non-biological chemical research. This substituted pyridine derivative, characterized by the presence of both an isopropyl and a methyl group on the pyridine ring, offers unique steric and electronic properties that are leveraged in catalysis, ligand design, and materials science. This article delves into the advanced applications of this compound, focusing exclusively on its functions in a non-biological context.
Future Directions and Emerging Research Avenues for 4 Isopropyl 3 Methylpyridine
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern chemical synthesis, aiming to reduce environmental impact and enhance efficiency. nih.gov Future research into the synthesis of 4-isopropyl-3-methylpyridine will undoubtedly prioritize the development of sustainable methodologies. Key areas of focus will include the use of renewable starting materials, the reduction of hazardous waste, and the implementation of energy-efficient reaction conditions.
Promising approaches include one-pot, multi-component reactions (MCRs) which offer high atom economy and procedural simplicity. bohrium.com For instance, a Hantzsch-type synthesis could be adapted using greener solvents like ionic liquids or water, potentially under microwave irradiation to reduce reaction times and energy consumption. wikipedia.orgijarsct.co.in The exploration of biocatalysis, utilizing enzymes to construct the pyridine (B92270) ring, presents another exciting frontier for a highly selective and environmentally benign synthesis. ijarsct.co.in
| Green Chemistry Approach | Potential Advantages for this compound Synthesis | Key Research Focus |
| Multi-component Reactions (MCRs) | High atom economy, reduced waste, simplified procedures. bohrium.com | Development of novel MCRs using readily available, non-toxic starting materials. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. ijarsct.co.innih.gov | Optimization of microwave parameters for efficient and selective synthesis. |
| Use of Green Solvents | Reduced environmental impact, improved safety. benthamscience.com | Investigation of ionic liquids, deep eutectic solvents, and aqueous systems. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. ijarsct.co.in | Identification and engineering of enzymes for the synthesis of substituted pyridines. |
| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification. acs.org | Design of robust and selective solid catalysts for pyridine ring formation. |
Exploration of Novel Reactivity Patterns and Unconventional Bond Activations
The functionalization of the pyridine ring, particularly through direct C-H bond activation, is a major focus in contemporary organic chemistry. rsc.org Future research on this compound will likely delve into unlocking its reactivity in unprecedented ways. The presence of both isopropyl and methyl substituents offers unique steric and electronic properties that could be exploited for selective transformations.
A key area of investigation will be the regioselective C-H functionalization of the pyridine ring and the alkyl substituents. rsc.org This could involve the use of transition-metal catalysts to direct the formation of new carbon-carbon and carbon-heteroatom bonds at specific positions. Such methodologies would provide efficient access to a diverse range of novel derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the activation of the C-C bonds within the isopropyl group, though challenging, could lead to innovative molecular rearrangements and the construction of complex molecular architectures. nih.gov
Integration into Multi-Component and Cascade Reaction Sequences
Multi-component and cascade reactions represent highly efficient strategies for the rapid assembly of complex molecules from simple precursors. taylorfrancis.com The integration of this compound into such reaction sequences is a promising avenue for future exploration. This could involve using the compound as a building block in the synthesis of more elaborate structures or developing cascade reactions that directly form the this compound scaffold.
For example, a cascade reaction could be designed to sequentially form the pyridine ring and introduce the isopropyl and methyl groups in a single, uninterrupted process. acs.orgacs.org This would significantly streamline the synthesis and reduce the need for intermediate purification steps. Moreover, this compound could serve as a key component in MCRs to generate libraries of diverse compounds for biological screening or materials discovery.
Advanced In-Silico Design and High-Throughput Screening for Catalytic Systems
The discovery and optimization of new catalysts are often accelerated by computational and high-throughput screening (HTS) techniques. nih.govmdpi.com For the synthesis and functionalization of this compound, these approaches will be instrumental in identifying novel and efficient catalytic systems.
In-silico design, using methods like density functional theory (DFT), can be employed to model reaction mechanisms, predict catalyst performance, and guide the rational design of new catalysts. mdpi.com This can help in understanding the role of the isopropyl and methyl groups in directing reactivity and in designing ligands that promote desired transformations. High-throughput screening can then be used to rapidly evaluate large libraries of potential catalysts and reaction conditions, significantly speeding up the discovery process. nih.gov This combination of computational and experimental approaches will be crucial for unlocking the full synthetic potential of this compound.
| Technique | Application in this compound Research | Expected Outcome |
| In-Silico Catalyst Design | Modeling reaction pathways for synthesis and functionalization. | Rational design of more efficient and selective catalysts. mdpi.com |
| High-Throughput Screening (HTS) | Rapidly testing libraries of catalysts and reaction conditions. | Accelerated discovery of optimal synthetic methods. nih.gov |
| Machine Learning | Predicting catalyst performance and reaction outcomes based on existing data. | Enhanced predictive power for catalyst design and process optimization. |
Environmental Fate Studies and Degradation Pathways (from a chemical process perspective, excluding ecotoxicity or human exposure)
Understanding the chemical stability and degradation pathways of this compound is crucial from a process chemistry and environmental standpoint. Research in this area will focus on identifying the conditions under which the compound breaks down and the nature of the resulting degradation products.
From a chemical process perspective, this involves studying the compound's stability under various conditions encountered in industrial settings, such as exposure to strong acids, bases, oxidants, and high temperatures. This knowledge is essential for developing robust manufacturing processes and for ensuring product purity and stability.
Regarding its environmental fate, studies will likely investigate its persistence and transformation in relevant media. The degradation of pyridine and its derivatives can occur through various mechanisms, including photochemical reactions and microbial degradation. researchgate.nettandfonline.com Identifying the primary degradation pathways and the resulting byproducts is important for assessing its potential environmental impact and for developing strategies for its removal from waste streams. Hydroxylation of the pyridine ring is a common initial step in the microbial degradation of pyridine derivatives. nih.gov
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
